12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound that belongs to the class of phosphine ligands. These compounds are often used in catalysis and coordination chemistry due to their ability to stabilize various metal centers and facilitate a range of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene derivatives, followed by the formation of the indeno structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce lower oxidation state phosphines .
Scientific Research Applications
12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a ligand in catalysis to stabilize metal centers and facilitate various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its ability to coordinate with metal centers. This coordination can enhance the reactivity of the metal, facilitating various catalytic processes. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in both chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with similar coordination properties.
1,2-bis(diphenylphosphino)ethane: A bidentate ligand used in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite ligand with steric bulk for specific catalytic applications.
Uniqueness
12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its complex structure, which provides distinct steric and electronic properties. These properties enable it to stabilize metal centers in ways that other ligands cannot, making it particularly valuable in specialized catalytic applications .
Biological Activity
12-Hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound features a dioxaphosphocine backbone integrated with multiple aromatic systems, suggesting applications in medicinal chemistry and materials science.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including the condensation of naphthalene derivatives and phosphine oxides. The presence of hydroxy and tetrahydroindeno moieties contributes to its reactivity and interaction with biological macromolecules. The intricate structure can be summarized as follows:
Component | Description |
---|---|
Backbone | Dioxaphosphocine |
Aromatic Units | Dinaphthalenyl structures |
Functional Groups | Hydroxy groups |
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit several biological activities:
- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals.
- Anticancer Activity : Initial in vitro studies suggest potential cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural features that allow for specific interactions.
Case Studies
Research has been conducted to evaluate the biological activity of this compound through various methodologies:
-
Cytotoxicity Assays :
- Cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) were treated with varying concentrations of the compound.
- Results indicated a dose-dependent inhibition of cell proliferation.
-
Antioxidant Activity Tests :
- DPPH and ABTS assays were employed to assess the radical scavenging ability.
- The compound showed significant antioxidant activity compared to standard antioxidants like ascorbic acid.
-
Enzyme Interaction Studies :
- Enzyme assays demonstrated the potential inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase.
While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the dioxaphosphocine structure plays a critical role in mediating interactions with biological targets. The chiral cavity around the phosphorus atom may facilitate selective binding to specific enzymes or receptors.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar structures, a comparative analysis is provided below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Dioxaphospholane | Contains phosphorus and dioxane rings | Simpler structure without indeno framework |
Phosphonates | Phosphorus-containing organic compounds | Commonly used in agriculture and medicine |
Tetrahydroquinoline derivatives | Aromatic systems with nitrogen | Focused more on nitrogen chemistry |
Properties
IUPAC Name |
12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27O4P/c38-42(39)40-35-31(29-11-9-23-5-1-3-7-27(23)21-29)15-13-25-17-19-37(33(25)35)20-18-26-14-16-32(36(41-42)34(26)37)30-12-10-24-6-2-4-8-28(24)22-30/h1-16,21-22H,17-20H2,(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLKIYOIIMLVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C=C5)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=CC=CC=C9C=C8)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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